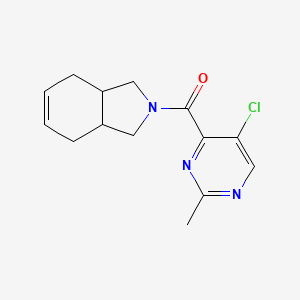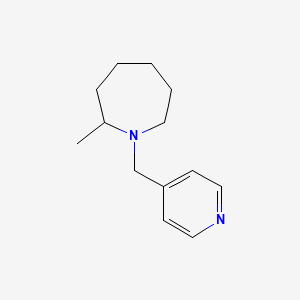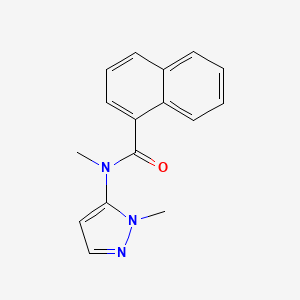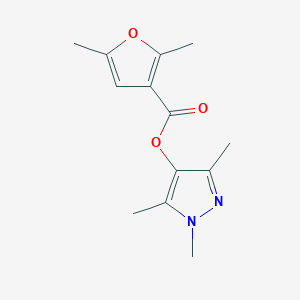![molecular formula C16H25N3 B7592452 4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)
4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER is a heterocyclic compound that contains a pyridine ring and two piperidine rings.
Wirkmechanismus
The exact mechanism of action of 4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine is not fully understood. However, it has been suggested that this compound may interact with various receptors in the brain and body, including nicotinic acetylcholine receptors and sigma-1 receptors. This compound has also been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In the brain, this compound has been found to increase the release of acetylcholine, a neurotransmitter that is important for memory and learning. This compound has also been found to increase the release of dopamine, a neurotransmitter that is important for reward and motivation. In the body, this compound has been found to have a vasodilatory effect, which can help to reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine in lab experiments is its ability to modulate various receptors and enzymes, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of medicine.
Synthesemethoden
The synthesis of 4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine involves the reaction of 4-bromomethylpyridine with piperidine in the presence of a suitable base. The resulting intermediate is then reacted with another molecule of piperidine to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, this compound has been found to have a positive effect on memory and learning, making it a potential treatment for Alzheimer's disease. In oncology, this compound has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In cardiovascular diseases, this compound has been found to have a vasodilatory effect, making it a potential treatment for hypertension.
Eigenschaften
IUPAC Name |
4-[(3-piperidin-1-ylpiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-2-11-19(12-3-1)16-5-4-10-18(14-16)13-15-6-8-17-9-7-15/h6-9,16H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKVOEDFKCCHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCN(C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)

![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)

![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)


